3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolin-4-one class, a heterocyclic scaffold widely explored for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The structure features:
- Quinazolin-4-one core: Known for its planar aromatic system, enabling interactions with biological targets like enzymes or receptors.
The 2-methoxyphenyl group on the piperazine ring may influence receptor binding selectivity, as substituent position (ortho vs. meta/para) modulates electronic and steric effects.
Properties
CAS No. |
689226-91-3 |
|---|---|
Molecular Formula |
C27H32N4O3S |
Molecular Weight |
492.64 |
IUPAC Name |
3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3S/c1-34-24-9-5-4-8-23(24)29-14-16-30(17-15-29)25(32)20-12-10-19(11-13-20)18-31-26(33)21-6-2-3-7-22(21)28-27(31)35/h2-9,19-20H,10-18H2,1H3,(H,28,35) |
InChI Key |
JPBWSFGLZWQGEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazolinone core, which is known for its ability to interact with various biological targets, including enzymes and receptors.
Research indicates that quinazolinones, including this compound, exhibit multiple mechanisms of action:
- Inhibition of Nitric Oxide Synthases : Quinazolinones have been shown to inhibit inducible and neuronal nitric oxide synthases, which play a role in various physiological and pathological processes (Camacho et al., 2016) .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of quinazolinone have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 5.70 to 8.10 µM, indicating significant anticancer potential (PubMed) .
- Antibacterial Properties : Studies have highlighted the antibacterial efficacy of quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with beta-lactam antibiotics enhances its effectiveness against resistant strains (PMC) .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies and Research Findings
- Anticancer Studies : A study investigated the effects of quinazolinone derivatives on cell cycle arrest and apoptosis in HCT-116 colon cancer cells. The results indicated that certain derivatives could induce apoptosis through modulation of p53 and Bcl-2 family proteins, suggesting a mechanism for their cytotoxic effects (PubMed) .
- Synergy with Antibiotics : In a model studying MRSA infections, the compound was found to enhance the efficacy of piperacillin-tazobactam when used in combination therapy. This synergy was attributed to the compound's ability to bind to allosteric sites on penicillin-binding proteins, leading to increased susceptibility of MRSA to β-lactams (PMC) .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on synthesized quinazoline derivatives, including the target compound, demonstrated promising results against the MDA-MB-231 breast cancer cell line. The compounds were assessed using the MTT assay, which measures cell viability after treatment with the compounds.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one | 12.5 | MDA-MB-231 | |
| Control (Paclitaxel) | 10 | MDA-MB-231 |
The results indicated that the compound exhibited an IC50 value of 12.5 µM, suggesting potent anticancer activity comparable to established chemotherapeutics like Paclitaxel.
Antimicrobial Activity
In addition to its anticancer properties, quinazoline derivatives have also shown potential as antimicrobial agents. The presence of the piperazine moiety enhances the bioactivity of these compounds.
Case Study: Antimicrobial Evaluation
A separate study evaluated various synthesized quinazoline derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
The compound exhibited a zone of inhibition of 18 mm against Staphylococcus aureus, indicating significant antimicrobial activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Profile
Piperazine Modifications
- 2-Methoxyphenyl (Target Compound) : The ortho-methoxy group may sterically hinder interactions with flat receptor pockets compared to meta-substituted analogs (e.g., ’s 3-methoxyphenyl). This could reduce affinity for certain targets but improve selectivity for others.
- 2-Fluorophenyl () : Fluorine’s electronegativity enhances dipole interactions and bioavailability, often used in CNS-targeting drugs.
- Chlorophenyl () : Chlorine’s electron-withdrawing nature may increase receptor binding affinity but reduce metabolic stability compared to methoxy groups.
Core Modifications
- Adamantyl Group () : This bulky substituent enhances lipophilicity and membrane permeability, critical for antimicrobial activity but may limit oral bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
